molecular formula C18H18BF2N3O4 B1667854 BDP FL NHS ester CAS No. 146616-66-2

BDP FL NHS ester

Cat. No.: B1667854
CAS No.: 146616-66-2
M. Wt: 389.2 g/mol
InChI Key: SDVMGNSTOAJONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BODIPY FL succinimide ester is a bright, green fluorescent dye with excitation and emission properties similar to fluorescein or Alexa Fluor 488 dye. It is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to changes in solvent polarity and pH. This compound is widely used for labeling proteins, peptides, and other amine-containing molecules due to its hydrophobic properties and long excited-state lifetime .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL succinimide ester typically involves the reaction of BODIPY FL dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The resulting product is purified through column chromatography to obtain the pure ester .

Industrial Production Methods: In industrial settings, the production of BODIPY FL succinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: BODIPY FL succinimide ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines on proteins, peptides, or other amine-containing molecules. This reaction forms a stable amide bond, resulting in the conjugation of the BODIPY FL dye to the target molecule .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the BODIPY FL-labeled conjugate, which exhibits bright fluorescence and is used in various applications such as fluorescence polarization assays and two-photon excitation microscopy .

Scientific Research Applications

BODIPY FL succinimide ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVMGNSTOAJONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146616-66-2
Record name BDP FL NHS Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP FL NHS ester
Reactant of Route 2
Reactant of Route 2
BDP FL NHS ester
Reactant of Route 3
BDP FL NHS ester
Reactant of Route 4
Reactant of Route 4
BDP FL NHS ester
Reactant of Route 5
Reactant of Route 5
BDP FL NHS ester
Reactant of Route 6
Reactant of Route 6
BDP FL NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.